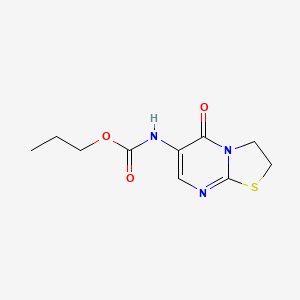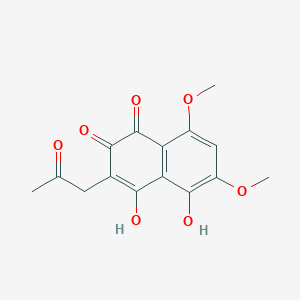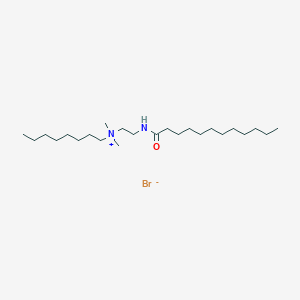
N-(2-(Dodecanoylamino)ethyl)dimethyloctylammonium bromide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(2-(Dodecanoylamino)ethyl)dimethyloctylammonium bromide is a cationic surfactant belonging to the class of quaternary ammonium compounds. These compounds are known for their surface-active properties, making them useful in various industrial and scientific applications. The compound has a molecular formula of C30H63BrN2O and a molecular weight of 547.753 g/mol .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-(Dodecanoylamino)ethyl)dimethyloctylammonium bromide typically involves the reaction of N,N-dimethyl octylamine with dodecanoyl chloride to form N-(2-(Dodecanoylamino)ethyl)dimethyloctylamine. This intermediate is then quaternized with methyl bromide to yield the final product .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reactions are carried out in controlled environments to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques like crystallization and distillation are common in industrial settings .
Análisis De Reacciones Químicas
Types of Reactions
N-(2-(Dodecanoylamino)ethyl)dimethyloctylammonium bromide primarily undergoes substitution reactions due to the presence of the quaternary ammonium group. It can also participate in oxidation and reduction reactions under specific conditions .
Common Reagents and Conditions
Substitution Reactions: Typically involve nucleophiles such as hydroxide ions or halides.
Oxidation Reactions: Can be carried out using oxidizing agents like potassium permanganate.
Reduction Reactions: Often involve reducing agents like sodium borohydride.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution with hydroxide ions can yield N-(2-(Dodecanoylamino)ethyl)dimethylamine .
Aplicaciones Científicas De Investigación
N-(2-(Dodecanoylamino)ethyl)dimethyloctylammonium bromide has a wide range of applications in scientific research:
Chemistry: Used as a surfactant in various chemical reactions to enhance solubility and reaction rates.
Biology: Employed in cell culture studies to improve cell membrane permeability.
Medicine: Investigated for its potential use in drug delivery systems due to its ability to form micelles.
Industry: Utilized in the formulation of detergents, emulsifiers, and disinfectants.
Mecanismo De Acción
The compound exerts its effects primarily through its surfactant properties. It reduces surface tension, allowing for better interaction between molecules. In biological systems, it can disrupt cell membranes, leading to increased permeability. The quaternary ammonium group interacts with negatively charged surfaces, enhancing its effectiveness as a disinfectant .
Comparación Con Compuestos Similares
Similar Compounds
- Dimethylditetradecylammonium bromide
- Dimethyldioctadecylammonium bromide
- Didecyldimethylammonium chloride
Uniqueness
N-(2-(Dodecanoylamino)ethyl)dimethyloctylammonium bromide is unique due to its specific combination of a long hydrophobic tail and a quaternary ammonium head. This structure provides it with superior surface-active properties compared to other similar compounds, making it more effective in applications requiring strong surfactants .
Propiedades
Número CAS |
114622-56-9 |
|---|---|
Fórmula molecular |
C24H51BrN2O |
Peso molecular |
463.6 g/mol |
Nombre IUPAC |
2-(dodecanoylamino)ethyl-dimethyl-octylazanium;bromide |
InChI |
InChI=1S/C24H50N2O.BrH/c1-5-7-9-11-13-14-15-16-18-20-24(27)25-21-23-26(3,4)22-19-17-12-10-8-6-2;/h5-23H2,1-4H3;1H |
Clave InChI |
FNJYNBZZODCWLK-UHFFFAOYSA-N |
SMILES canónico |
CCCCCCCCCCCC(=O)NCC[N+](C)(C)CCCCCCCC.[Br-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



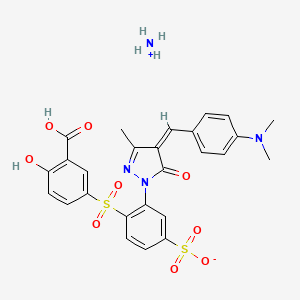

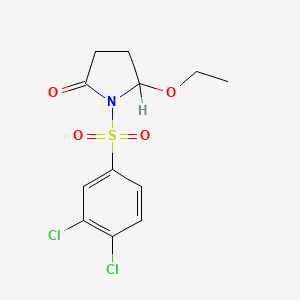
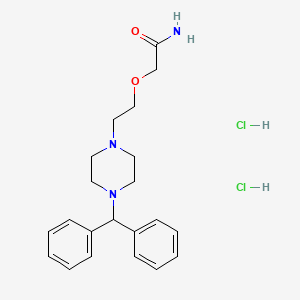
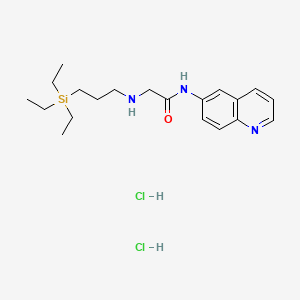

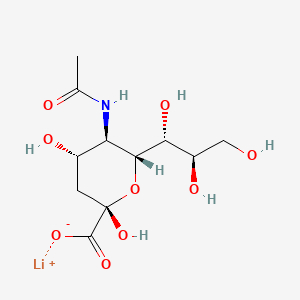

![Benzoic acid, 5-(aminosulfonyl)-2-[(3-carboxypropyl)amino]-4-chloro-](/img/structure/B12736890.png)
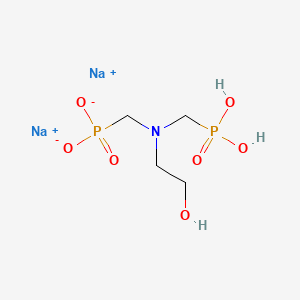
![N-(4-hydroxyphenyl)-2-[2-(4-methylphenyl)sulfonylhydrazinyl]-2-oxoacetamide](/img/structure/B12736899.png)
